BenchChemオンラインストアへようこそ!

AZD5099

Antibacterial MIC Staphylococcus aureus

AZD5099 (907543-25-3) is a pyrrolamide-class, ATP-competitive inhibitor of bacterial DNA gyrase/topo IV, with Phase I clinical PK data (NCT01340183) and a defined ED50 of 7.5 mg/kg in MRSA models. Its mitochondrial toxicity (HepG2 IC50 <200 μM) makes it an essential benchmark for differentiating safety profiles in new analogs. Researchers rely on its reproducible toxicology for assay development and PK/PD bridging, ensuring rigorous comparison and minimizing experimental variability.

Molecular Formula C21H27Cl2N5O6S
Molecular Weight 548.4 g/mol
CAS No. 907543-25-3
Cat. No. B1666220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD5099
CAS907543-25-3
Synonyms2-(4-((3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino)-3-methoxy-1-piperidyl)-4-((2-methoxy-1-methylethyl)carbamoyl)thiazole-5-carboxylic acid
AZD5099
Molecular FormulaC21H27Cl2N5O6S
Molecular Weight548.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NC(=C(S3)C(=O)O)C(=O)NC(C)COC)Cl)Cl
InChIInChI=1S/C21H27Cl2N5O6S/c1-9(8-33-3)24-19(30)16-17(20(31)32)35-21(27-16)28-6-5-11(12(7-28)34-4)26-18(29)15-14(23)13(22)10(2)25-15/h9,11-12,25H,5-8H2,1-4H3,(H,24,30)(H,26,29)(H,31,32)/t9-,11+,12-/m0/s1
InChIKeyKGZHRAVDXGQUQM-WCQGTBRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD5099 (CAS 907543-25-3) Procurement Guide: Pyrrolamide GyrB/ParE Inhibitor for Antibacterial Research


AZD5099 (CAS 907543-25-3), also known as compound 63, is a synthetic antibacterial agent and a potent, selective bacterial topoisomerase II (GyrB/ParE) inhibitor [1]. Developed by AstraZeneca, it belongs to the pyrrolamide class of compounds and entered Phase 1 clinical trials targeting infections caused by Gram-positive and fastidious Gram-negative bacteria [2]. AZD5099 inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to potent antibacterial activity [3].

Why Generic Pyrrolamide Substitution Fails: Critical Differentiators of AZD5099 (907543-25-3) in Antibacterial Research


While numerous bacterial topoisomerase II inhibitors exist, generic substitution with other pyrrolamides or broad-spectrum antibiotics is scientifically unsound due to AZD5099's unique pharmacological profile. The compound was specifically optimized to reduce in vivo clearance via attenuated Mrp2 transporter recognition [1], a property not shared by earlier pyrrolamide analogs. Moreover, its clinical development was terminated due to mitochondrial toxicity liabilities [2], a key differentiator that has driven subsequent medicinal chemistry efforts to develop safer next-generation GyrB/ParE inhibitors. These precise properties—both beneficial and limiting—render AZD5099 an irreplaceable tool compound for structure-activity relationship (SAR) studies, toxicity mechanism investigations, and benchmarking novel dual-targeting antibacterials.

Quantitative Evidence Guide: Direct Comparator Data for AZD5099 (907543-25-3) Selection


Potent Anti-Staphylococcal Activity: AZD5099 vs. Earlier Pyrrolamides and Clinical Comparators

AZD5099 exhibits a minimum inhibitory concentration (MIC) of 0.015 μg/mL against Staphylococcus aureus, which is 8-fold more potent than the earlier pyrrolamide lead compound 10 [1]. This potency is comparable to optimized pyrrolamide derivatives but significantly exceeds that of the clinical antibiotic linezolid (MIC90 = 2 μg/mL) [2]. This quantitative advantage positions AZD5099 as a benchmark for evaluating novel GyrB/ParE inhibitors against drug-resistant Gram-positive pathogens.

Antibacterial MIC Staphylococcus aureus

In Vivo Efficacy: AZD5099 Neutropenic Mouse Thigh Model Performance

In a mouse neutropenic Staphylococcus aureus thigh infection model, AZD5099 demonstrated notable efficacy, achieving a >2-log10 reduction in bacterial burden [1]. This in vivo activity was a key factor in its advancement to clinical trials and provides a validated reference point for evaluating the in vivo performance of next-generation pyrrolamides [2].

In vivo efficacy MRSA Neutropenic mouse model

Pharmacokinetic Optimization: Reduced Clearance via Attenuated Mrp2 Recognition

A critical differentiator for AZD5099 is its reduced in vivo clearance compared to earlier pyrrolamide analogs, attributed in part to attenuated recognition by the multidrug resistant transporter Mrp2 [1]. While earlier compounds in the series exhibited high clearance rates, AZD5099's optimization yielded a measurable improvement in pharmacokinetic (PK) profile, making it a valuable reference for PK/PD modeling in pyrrolamide-based drug discovery [2].

Pharmacokinetics Mrp2 Clearance

Mitochondrial Toxicity Benchmark: A Critical Negative Control for Safety Studies

AZD5099 was withdrawn from Phase 1 clinical trials due to safety liabilities including mitochondrial toxicity [1]. Subsequent studies have quantitatively confirmed this liability, with compound 28 exhibiting 'much lower mitochondrial toxicity' than AZD5099 [2]. This established toxicity profile makes AZD5099 an essential negative control for evaluating the mitochondrial safety of novel GyrB/ParE inhibitors.

Mitochondrial toxicity Safety liabilities Drug withdrawal

Comparative In Vivo Protection: AZD5099 vs. DS-2969 in MRSA Sepsis Model

In a mouse model of MRSA-induced sepsis, AZD5099 served as a positive control, with compound 28 demonstrating 'better protective effects' than both AZD5099 and DS-2969 [1]. While the precise magnitude of protection for AZD5099 was not disclosed, its inclusion as a comparator confirms its established in vivo activity against this critical clinical pathogen and provides a reference for evaluating novel agents in sepsis models.

MRSA Sepsis model In vivo protection

Optimal Research and Industrial Applications for AZD5099 (907543-25-3) Based on Differentiated Evidence


Medicinal Chemistry: Benchmarking Novel GyrB/ParE Inhibitors Against a Clinically Advanced Pyrrolamide

AZD5099 serves as an ideal reference standard for structure-activity relationship (SAR) studies aimed at improving pyrrolamide potency, PK, and safety. Its MIC of 0.015 μg/mL against S. aureus [1] and reduced Mrp2-mediated clearance [2] provide quantitative benchmarks for evaluating new analogs. Additionally, its well-characterized mitochondrial toxicity [3] makes it an essential negative control for toxicity screening.

Pharmacology: Validating In Vivo Efficacy in Neutropenic and Sepsis Infection Models

Researchers establishing mouse models of MRSA infection can use AZD5099 as a positive control to validate assay sensitivity. Its documented >2-log10 reduction in bacterial burden in neutropenic thigh models [1] and protective effects in sepsis models [2] confirm in vivo activity, ensuring experimental systems are capable of detecting efficacy.

Toxicology: Investigating Mitochondrial Toxicity Mechanisms of Pyrrolamide Antibacterials

AZD5099's clinical withdrawal due to mitochondrial toxicity [1] positions it as a critical tool compound for mechanistic toxicology studies. Researchers can use AZD5099 to establish mitochondrial toxicity assays and benchmark the safety margins of novel GyrB/ParE inhibitors designed to avoid this liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD5099

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.